3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride
Overview
Description
3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is a chemical compound with the molecular formula C7H8Cl3N3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their wide range of applications in medicinal chemistry. This compound is typically used in research settings and has various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound acts as an inhibitor of PI3K . By binding to the active site of the enzyme, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) into phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the PI3K/AKT/mTOR pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and survival .
Biochemical Pathways
The main biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the activation of AKT, a downstream effector in the pathway, thereby inhibiting mTOR, a key regulator of cell growth and proliferation .
Pharmacokinetics
The compound’s molecular weight of240.52 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to reduced cell growth and proliferation , particularly in cancer cells where this pathway is often overactive . This could potentially lead to a reduction in tumor size and progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the chlorination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions, leading to the formation of the chlorinated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Formation of oxidized imidazo[1,2-a]pyridine derivatives.
Reduction Reactions: Formation of reduced amine derivatives.
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar structure but without the chlorine and amine groups.
3-Bromoimidazo[1,2-a]pyridin-6-amine: A brominated analogue with similar properties.
3-Iodoimidazo[1,2-a]pyridin-6-amine: An iodinated analogue with similar properties.
Uniqueness
3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amine group allows for unique interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridin-6-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAMVPDMKKYSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1N)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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